

Foreword: Unlocking the Potential of a Versatile Benzimidazole Building Block

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Compound of Interest

Compound Name:	2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
CAS No.:	915923-27-2
Cat. No.:	B1449996

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The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antiulcer, anticancer, and antimicrobial properties.[1][2] The strategic introduction of fluorine atoms and reactive side chains onto this privileged core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on **2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole**, a compound that, while not extensively documented in public literature, represents a highly valuable building block for drug discovery and development. Its structure combines the advantageous properties of a fluorinated benzimidazole with a reactive chloroethyl group, offering a prime starting point for the synthesis of diverse compound libraries.

This document serves as a technical guide for researchers, providing a proposed, scientifically grounded framework for the synthesis, characterization, and potential applications of this molecule. The methodologies described herein are based on established chemical principles and literature precedents for analogous structures, offering a robust starting point for laboratory investigation.

Physicochemical and Predicted Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for **2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole** is not readily available, we can predict its key characteristics based on its structure and data from analogous compounds.

Property	Predicted Value / Information	Rationale / Source
Molecular Formula	C ₉ H ₈ ClFN ₂	Calculated from structure
Molecular Weight	198.63 g/mol	Calculated from structure
Appearance	Off-white to light brown crystalline solid	Based on similar benzimidazole derivatives
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in water	General solubility of benzimidazoles[3]
Melting Point	Not available. Expected to be >150 °C.	Crystalline nature of benzimidazoles suggests a relatively high melting point.
XLogP3	~2.5 - 3.0	Estimated based on the non-fluorinated analog, 2-(2-chloroethyl)benzimidazole (XLogP3 = 2.2)[4] and the contribution of the fluorine atom.
Hydrogen Bond Donor Count	1	From the N-H group in the imidazole ring.[4]
Hydrogen Bond Acceptor Count	2	From the non-protonated nitrogen and the fluorine atom. [5]

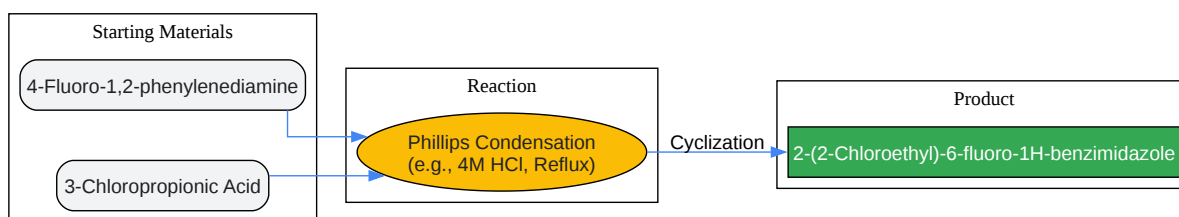
Proposed Synthesis Workflow

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct approach is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] The following protocol outlines a proposed synthesis for **2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole**.

Synthetic Rationale

The proposed synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-chloropropionic acid. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and helps to remove the water formed during the cyclization. The choice of 3-chloropropionic acid directly installs the required 2-chloroethyl side chain at the 2-position of the benzimidazole core.

Visualizing the Synthesis



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Caption: Proposed synthesis of **2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole**.

Detailed Experimental Protocol

Materials:

- 4-fluoro-1,2-phenylenediamine

- 3-chloropropionic acid
- 4 M Hydrochloric Acid (HCl)
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

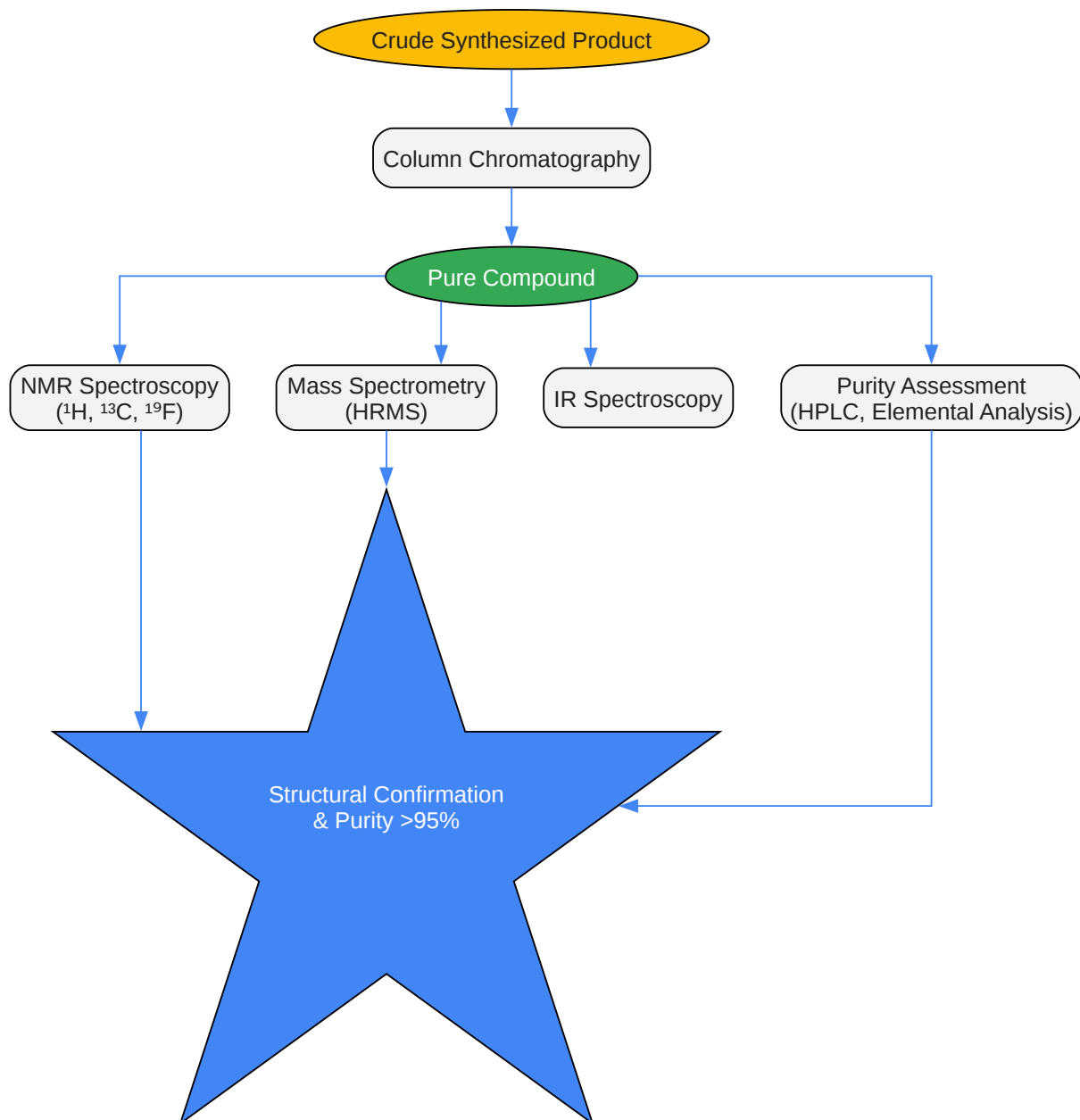
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-chloropropionic acid (1.1 eq).
- **Acid Addition:** Add 4 M HCl (sufficient to form a stirrable slurry, typically 5-10 mL per gram of diamine).
- **Heating:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - **Causality Insight:** The high temperature and acidic conditions are necessary to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.
- **Work-up - Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the mixture to pH 7-8 by the dropwise addition of a saturated NaHCO_3 solution. A precipitate should form.
 - **Self-Validating Step:** The formation of a precipitate upon neutralization is a strong indicator that the less water-soluble benzimidazole product has been formed.
- **Work-up - Extraction:** Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

- **Work-up - Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Visualizing the Characterization Workflow



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Caption: Standard workflow for the characterization of the synthesized product.

Key Analytical Techniques and Expected Results

- ^1H NMR Spectroscopy:
 - Protocol: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Expected Signals:
 - A broad singlet corresponding to the N-H proton of the imidazole ring (typically δ 12-13 ppm in DMSO- d_6).^[7]
 - Signals in the aromatic region (δ 7.0-7.8 ppm) for the three protons on the benzene ring. The fluorine atom at position 6 will cause characteristic splitting patterns.
 - Two triplets in the aliphatic region (likely δ 3.5-4.5 ppm), corresponding to the two CH_2 groups of the chloroethyl side chain.
- ^{13}C NMR Spectroscopy:
 - Protocol: Use the same sample prepared for ^1H NMR.
 - Expected Signals:
 - A signal for the C2 carbon of the imidazole ring (typically δ 150-155 ppm).^[8]
 - Multiple signals in the aromatic region, with the carbon attached to the fluorine (C6) showing a large one-bond C-F coupling constant.
 - Two signals in the aliphatic region for the CH_2 groups.
- Mass Spectrometry (HRMS):
 - Protocol: Use a high-resolution mass spectrometer with an appropriate ionization technique (e.g., ESI).
 - Expected Result: The spectrum should show a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the exact mass of $\text{C}_9\text{H}_9\text{ClFN}_2^+$. The characteristic isotopic pattern of one chlorine atom

(M and M+2 peaks in an approximate 3:1 ratio) should be observed.

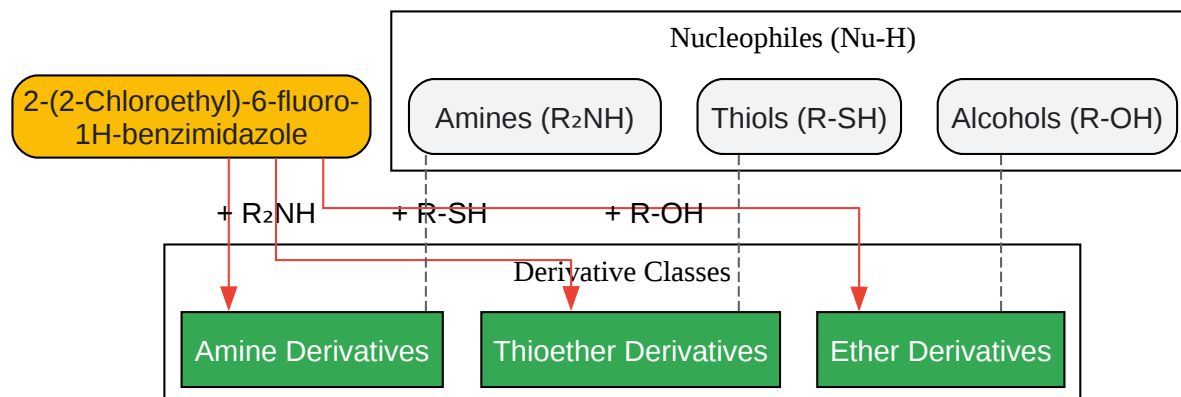
- Infrared (IR) Spectroscopy:
 - Protocol: Analyze the sample as a KBr pellet or using an ATR accessory.
 - Expected Peaks:
 - A broad N-H stretching band around 3300-3400 cm^{-1} .^[7]
 - C-H stretching bands (aromatic and aliphatic) around 2900-3100 cm^{-1} .
 - C=N and C=C stretching vibrations in the 1500-1650 cm^{-1} region.
 - A C-F stretching band, typically in the 1100-1250 cm^{-1} region.
 - A C-Cl stretching band around 600-800 cm^{-1} .

Potential Applications in Drug Discovery

The true value of **2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole** lies in its potential as a reactive intermediate for creating novel therapeutic agents.

A Gateway to Diverse Derivatives

The chloroethyl group at the 2-position is a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of large and diverse compound libraries for high-throughput screening.



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Caption: Derivatization potential via nucleophilic substitution.

Hypothesized Biological Activities

- **Anticancer:** Many benzimidazole derivatives exhibit anticancer activity by targeting key proteins such as tubulin or kinases.[1][9] The derivatization of the chloroethyl side chain could lead to compounds with enhanced binding to these targets.
- **Antimicrobial:** Fluorinated benzimidazoles have shown potent activity against various bacterial and fungal strains.[10][11] New derivatives could be explored to combat drug-resistant pathogens.
- **Antiviral:** The benzimidazole core is present in some antiviral drugs.[1] The fluoro and chloroethyl functionalities provide opportunities for designing novel antiviral agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 915923-27-2 is not widely available, the known hazards of related compounds provide a strong basis for safe handling procedures.

- **Hazard Assessment:** Based on analogous structures like 2-chloromethyl-6-fluoro-1H-benzimidazole and 2-Chloro-1H-benzimidazole, this compound should be treated as

corrosive and irritating.[12][13] It is likely to cause severe skin irritation/burns, serious eye damage, and respiratory tract irritation.

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
- Handling:
 - Use this compound only in a well-ventilated area, preferably within a chemical fume hood. [14]
 - Avoid breathing dust, fumes, or vapors.[15]
 - Avoid contact with skin, eyes, and clothing.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

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